molecular formula C20H24N4O3 B6753898 4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one

4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one

Cat. No.: B6753898
M. Wt: 368.4 g/mol
InChI Key: ZUCOJQQZEUGDSO-UHFFFAOYSA-N
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Description

4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is a complex organic compound featuring a unique combination of functional groups

Properties

IUPAC Name

4-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-13-5-7-15(8-6-13)11-23-12-16(10-18(23)25)20(26)24-9-3-4-17(24)19-21-14(2)27-22-19/h5-8,16-17H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCOJQQZEUGDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)N3CCCC3C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the 5-Methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the pyrrolidine ring: This step involves the reaction of the oxadiazole derivative with a pyrrolidine derivative, often using coupling reagents like EDCI or DCC.

    Introduction of the carbonyl group: This can be done through acylation reactions.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring and the oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, and H2O2.

    Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives, nitro compounds, and sulfonated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring are structurally related and may have similar biological activities.

    Carbonyl-containing compounds: These compounds share the carbonyl functional group and can undergo similar chemical reactions.

Uniqueness

The uniqueness of 4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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